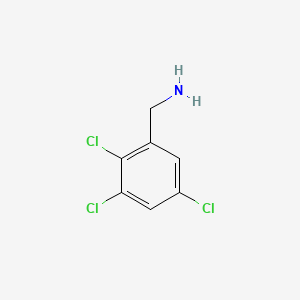
Boc-3-(1-pyrenyl)-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boc-3-(1-pyrenyl)-L-alanine is a derivative of the amino acid alanine, where the pyrene group is attached to the alpha carbon of the alanine molecule The Boc group (tert-butoxycarbonyl) is a protecting group commonly used in organic synthesis to protect amines from unwanted reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-3-(1-pyrenyl)-L-alanine typically involves the following steps:
Protection of Alanine: The amino group of L-alanine is protected using the Boc group. This is usually achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Introduction of Pyrene Group: The pyrene group is introduced through a coupling reaction. This can be done using a pyrene derivative, such as pyrene-1-carboxylic acid, which is activated using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, typically using trifluoroacetic acid.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale peptide synthesis can be applied. This includes the use of automated peptide synthesizers and solid-phase synthesis techniques to efficiently produce the compound in larger quantities.
化学反応の分析
Types of Reactions
Boc-3-(1-pyrenyl)-L-alanine can undergo various chemical reactions, including:
Oxidation: The pyrene group can be oxidized under specific conditions to form pyrene derivatives.
Reduction: Reduction reactions can be performed on the pyrene group or other functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the pyrene group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrene group can lead to pyrene-1,6-dione, while reduction can yield pyrene-1-ol.
科学的研究の応用
Boc-3-(1-pyrenyl)-L-alanine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe in fluorescence studies due to the pyrene group’s fluorescent properties.
Biology: The compound can be used to study protein-ligand interactions and enzyme kinetics.
Industry: It can be used in the development of new materials and as a fluorescent marker in various industrial processes.
作用機序
The mechanism of action of Boc-3-(1-pyrenyl)-L-alanine involves its interaction with specific molecular targets. The pyrene group can intercalate into DNA, making it useful in studying DNA-protein interactions. Additionally, the compound can act as a substrate for enzymes, allowing researchers to study enzyme activity and specificity.
類似化合物との比較
Similar Compounds
Boc-3-(1-pyrenyl)-D-alanine: The D-enantiomer of the compound, which has different stereochemistry.
Pyrene-1-carboxylic acid: A precursor used in the synthesis of Boc-3-(1-pyrenyl)-L-alanine.
Boc-L-alanine: A simpler derivative of alanine without the pyrene group.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the pyrene group. This combination allows for specific applications in fluorescence studies and the synthesis of complex molecules. The compound’s ability to intercalate into DNA and act as a substrate for enzymes further distinguishes it from other similar compounds.
特性
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyren-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4/c1-24(2,3)29-23(28)25-19(22(26)27)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-12,19H,13H2,1-3H3,(H,25,28)(H,26,27)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYATIJHVFTYFG-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(4aR,7S,8R,8aR)-8-[2-(furan-3-yl)ethyl]-7,8-dimethyl-4-[[(Z)-2-methylbut-2-enoyl]oxymethyl]-1,2,5,6,7,8a-hexahydronaphthalene-4a-carboxylic acid](/img/structure/B560770.png)



![dimethyl (1'R,3'S,5'R,7'R)-8'-oxospiro[1,3-dithiolane-2,4'-adamantane]-1',3'-dicarboxylate](/img/structure/B560775.png)




![[1,1-Biphenyl]-2,4-diol,5-chloro-](/img/structure/B560786.png)

